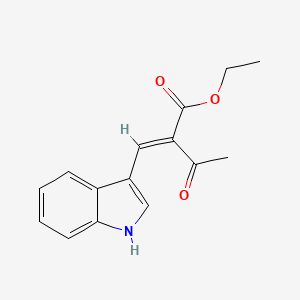
1-(2,4-dimethylbenzoyl)indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dimethylbenzoyl)indoline, commonly known as DMBI, is a fluorescent molecule that has gained significant attention in the scientific community due to its unique properties. DMBI is a versatile compound that can be used in a wide range of applications, including biological imaging, chemical sensing, and material science.
作用機序
The mechanism of action of DMBI is based on its fluorescent properties. When excited with light of a specific wavelength, DMBI emits light at a different wavelength. The intensity and wavelength of the emitted light depend on the environment surrounding the DMBI molecule. This property makes DMBI an excellent probe for detecting changes in the environment, such as changes in pH or temperature.
Biochemical and Physiological Effects:
DMBI has been shown to have minimal biochemical and physiological effects. It is non-toxic and does not interfere with cellular processes. This property makes DMBI an excellent tool for biological imaging and sensing without affecting the biological system under study.
実験室実験の利点と制限
The advantages of using DMBI in lab experiments include its stability, ease of synthesis, and non-toxicity. DMBI is also highly fluorescent, making it an excellent probe for detecting changes in the environment. However, DMBI has some limitations, such as its sensitivity to pH and temperature changes. It is also not suitable for use in vivo due to its limited penetration depth.
将来の方向性
There are several future directions for DMBI research. One area of research is the development of new materials based on DMBI. DMBI can be used as a building block for the synthesis of new materials with unique properties, such as stimuli-responsive materials. Another area of research is the development of new fluorescent probes based on DMBI. Researchers can modify the DMBI molecule to create new probes with different fluorescent properties and applications. Finally, there is potential for DMBI to be used in clinical applications, such as cancer imaging and diagnosis.
In conclusion, DMBI is a versatile compound that has gained significant attention in the scientific community due to its unique properties. It can be used in a wide range of applications, including biological imaging, chemical sensing, and material science. The synthesis process is relatively straightforward, and DMBI is a stable compound that can be stored for extended periods without degradation. DMBI has minimal biochemical and physiological effects, making it an excellent tool for lab experiments. There are several future directions for DMBI research, including the development of new materials and fluorescent probes and potential clinical applications.
合成法
DMBI can be synthesized through a two-step reaction process. The first step involves the synthesis of 2,4-dimethylbenzoyl chloride, which is then reacted with indoline to produce DMBI. The synthesis process is relatively straightforward and can be completed in a few hours. DMBI is a stable compound and can be stored for extended periods without degradation.
科学的研究の応用
DMBI has been widely used in scientific research due to its fluorescent properties. It can be used as a fluorescent probe for biological imaging, such as tracking the movement of cells or detecting specific molecules in cells. DMBI can also be used as a chemical sensor to detect the presence of various analytes, such as metal ions or organic compounds. In material science, DMBI has been used as a building block for the synthesis of new materials with unique properties.
特性
IUPAC Name |
2,3-dihydroindol-1-yl-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-12-7-8-15(13(2)11-12)17(19)18-10-9-14-5-3-4-6-16(14)18/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYJEODMENQOFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5719954.png)

![1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5719966.png)


![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5719976.png)
![1-(2,3-dimethylphenyl)-4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5719983.png)

![1-(4-{4-[(4,5-dibromo-2-thienyl)carbonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5720001.png)
![1-[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5720017.png)
![3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5720020.png)
![2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5720023.png)
![2,2-dimethyl-1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5720051.png)
